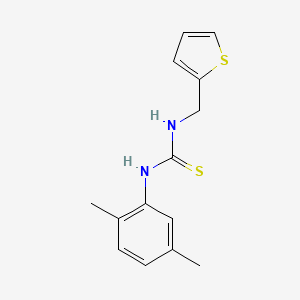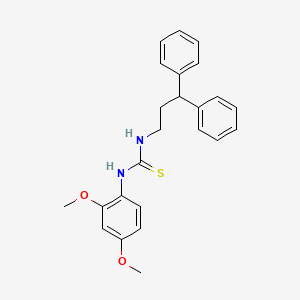
N-(2,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea, also known as DMTU, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. DMTU is a thiourea derivative that has been shown to possess potent antioxidant properties. The compound has been used as a research tool to investigate the role of oxidative stress in various biological systems.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed that the compound exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) that are generated during oxidative stress. N-(2,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea has also been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can protect against oxidative damage to DNA, lipids, and proteins. N-(2,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea has also been shown to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its potent antioxidant properties. The compound can be used to protect against oxidative damage in a variety of cell types, making it a useful tool for investigating the role of oxidative stress in various biological systems. However, one limitation of using N-(2,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea is that it can be toxic at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving N-(2,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is the potential use of the compound as a therapeutic agent for various diseases associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disease. Another area of interest is the development of novel derivatives of N-(2,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea with improved pharmacological properties, such as increased potency and reduced toxicity. Finally, further studies are needed to elucidate the exact mechanism of action of N-(2,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea and its potential interactions with other signaling pathways in the cell.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea has been used extensively in scientific research to investigate the role of oxidative stress in various biological systems. The compound has been shown to possess potent antioxidant properties and has been used to protect against oxidative damage in a variety of cell types, including neuronal cells, endothelial cells, and hepatocytes.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-10-5-6-11(2)13(8-10)16-14(17)15-9-12-4-3-7-18-12/h3-8H,9H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZQDHLTCYWJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4844242.png)
![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4844249.png)
![3-[(cyanoacetyl)amino]propyl (3,4-dichlorophenyl)carbamate](/img/structure/B4844254.png)


![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4844271.png)
![3-[(4-isopropylphenoxy)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4844287.png)
![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4844300.png)
![1-(difluoromethyl)-N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4844306.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide](/img/structure/B4844312.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4844317.png)
![4-[4-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4844328.png)
![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4844329.png)
